
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
説明
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a quinoline ring system with a fluorine atom attached to it.
科学的研究の応用
Interaction Study with Lysozyme
A study explored the interaction of a fluorinated dihydroquinazolinone derivative, closely related to 7-Fluoro-2,3-dihydroquinolin-4(1H)-one, with lysozyme through spectrophotometric studies. It investigated the compound's interaction with the protein using circular dichroism and NMR, further confirmed through molecular docking. This research underscores the importance of the fluorine atom in these interactions and suggests potential biomedical applications, especially given the compound's cytotoxicity against HeLa cancer cells (Hemalatha et al., 2016).
Anticancer Activity
Another investigation focused on the synthesis of novel dihydroquinazolin-4(1H)-one derivatives, examining their optical and electrochemical properties, as well as their anticancer activity. The study revealed moderate to good anticancer activities against various cancer cell lines, highlighting the compound's potential as a therapeutic agent (Kamble et al., 2017).
Fluorescent Properties and Antioxidant Activity
A distinct approach was taken to synthesize benzene-fluorinated dihydroquinolin-4(1H)-ones, evaluating their fluorescent properties and antioxidant activities. This research found that the compounds exhibited almost identical fluorescence properties regardless of the number of fluoro-substituents. Importantly, these compounds demonstrated enhanced cytotoxic effects against tumor cells, suggesting their utility in developing new fluorescent probes for biological research or therapeutic applications (Politanskaya et al., 2015).
Novel Antibacterial Applications
Fluoroquinolones, a class of compounds related to 7-Fluoro-2,3-dihydroquinolin-4(1H)-one, have been extensively studied for their antibacterial properties. A study designed new fluoroquinolone derivatives, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential for developing new antibiotics from 7-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives to combat antibiotic-resistant bacterial strains (Kuramoto et al., 2003).
特性
IUPAC Name |
7-fluoro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQBYNTTOIUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281688 | |
| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
114417-35-5 | |
| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114417-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-](/img/structure/B3346039.png)
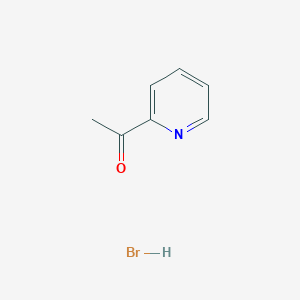
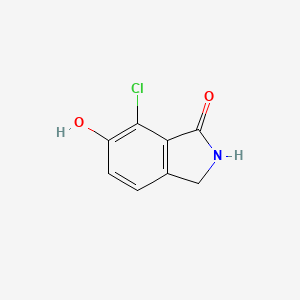
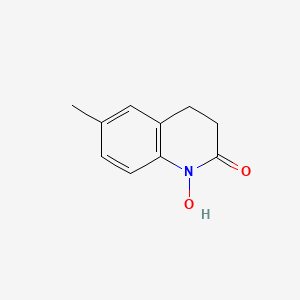
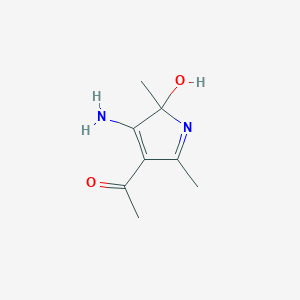

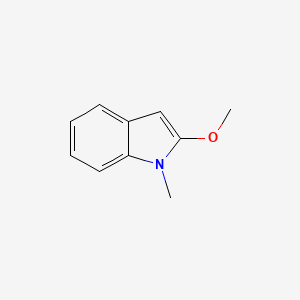
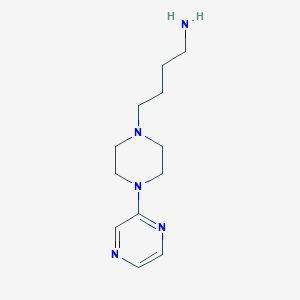

![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)
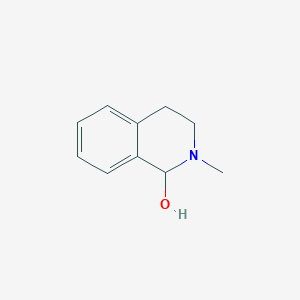
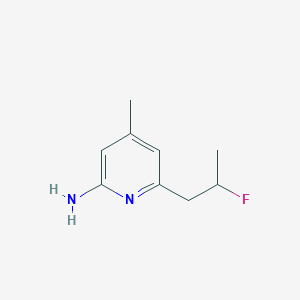
![5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3346143.png)